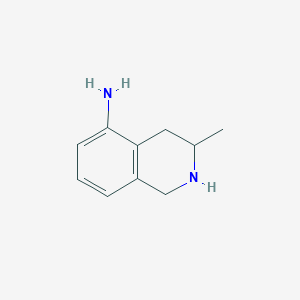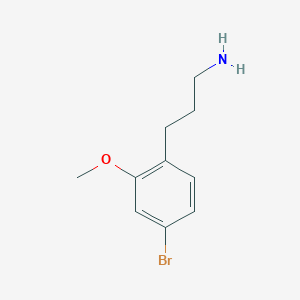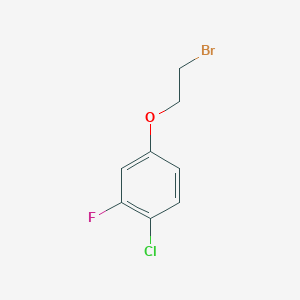
4-(2-Bromoethoxy)-1-chloro-2-fluorobenzene
Vue d'ensemble
Description
“4-(2-Bromoethoxy)benzaldehyde” is a chemical compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 .
Synthesis Analysis
The synthesis of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde was accomplished using 2,4-dihydroxybenzaldehyde as the starting material . The mixture was refluxed for 150 hours then cooled to room temperature. The mixture was filtered and the filtrate was distilled under reduced pressure to obtain a yellow residue, which was purified by silica gel chromatography column to obtain a white solid .Molecular Structure Analysis
The crystal structure of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde was determined by X-ray single crystal diffraction . The molecular structure is monoclinic, with a = 10.8914 (4) Å, b = 4.6335 (2) Å, c = 18.4554 (8) Å, β = 97.278 (2)° .Physical And Chemical Properties Analysis
The compound “4-(2-Bromoethoxy)benzaldehyde” has a molecular weight of 229.07 g/mol . It is a solid at room temperature .Applications De Recherche Scientifique
Material Science: Synthesis of Nonlinear Optical Materials
4-(2-Bromoethoxy)-1-chloro-2-fluorobenzene: is utilized in material science for the synthesis of nonlinear optical materials. These materials are crucial for various applications, including laser technology, optical communication, and photonics . The compound’s ability to undergo substitution reactions makes it a valuable precursor in creating materials with desired optical properties.
Drug Synthesis: Bromination in Medicinal Chemistry
In pharmaceutical research, the compound serves as a key intermediate in the bromination process, which is a common step in the synthesis of various drugs . Brominated compounds often exhibit significant biological activity, making this process vital for developing new medications.
Organic Chemistry: Williamson Ether Synthesis
The compound is involved in the Williamson Ether Synthesis, an essential reaction in organic chemistry for producing ethers . This reaction is particularly useful for creating compounds with specific ether linkages, which can be found in many pharmaceuticals and fine chemicals.
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 4-(2-Bromoethoxy)-1-chloro-2-fluorobenzene can be used as a standard or reference compound in chromatography and spectroscopy methods . Its distinct chemical structure allows for the calibration of analytical instruments and aids in the identification of similar compounds.
Biochemistry: Biomolecular Conjugation
This compound finds applications in biochemistry for biomolecular conjugation. It can be used to attach various biomolecules to surfaces or other molecules, which is a technique widely used in the development of biosensors and diagnostic assays .
Environmental Science: Flame Retardants
In environmental science, derivatives of 4-(2-Bromoethoxy)-1-chloro-2-fluorobenzene are investigated for their potential use as flame retardants . The bromine content in the compound contributes to its flame-retardant properties, which can be applied to enhance the safety of materials used in construction and manufacturing.
Pharmaceutical Research: Porphyrinoid Synthesis
Lastly, in pharmaceutical research, the compound is used in the synthesis of porphyrinoids, which are macrocycles with applications ranging from photodynamic therapy to materials science . The ability to introduce bromoethoxy groups into these macrocycles expands the versatility and functionality of porphyrinoid-based systems.
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-bromoethoxy)-1-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQWGUISDHQVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCBr)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethoxy)-1-chloro-2-fluorobenzene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

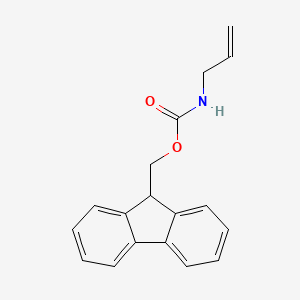
![7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1379942.png)
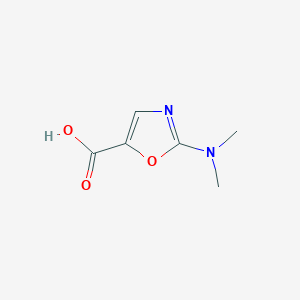

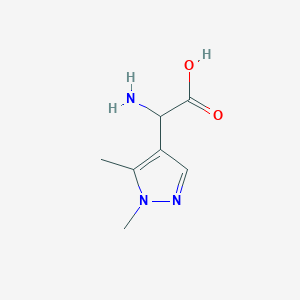

![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)
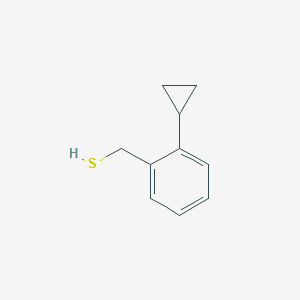
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)
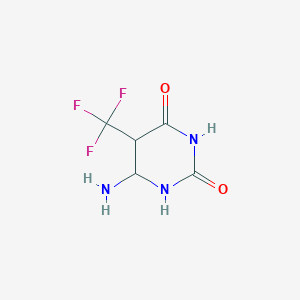
![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)
